molecular formula C20H15FN4O B251804 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide

2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide

Cat. No. B251804
M. Wt: 346.4 g/mol
InChI Key: LFEWTCBWSJWDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide (abbreviated as FMB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMB is a benzotriazole-based fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.

Mechanism of Action

2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide is a fluorescent probe that binds to specific proteins or enzymes, resulting in a change in fluorescence intensity. The mechanism of action of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide involves the interaction between the benzotriazole moiety of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide and the target protein or enzyme. This interaction results in a change in the electronic properties of the benzotriazole, which leads to a change in fluorescence intensity. The change in fluorescence intensity can be measured using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for scientific research. 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been shown to have low toxicity and does not affect cell viability or proliferation. 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has also been shown to have minimal interference with other cellular processes, making it a reliable probe for studying specific biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide in lab experiments include its high purity, high yield, and low toxicity. 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide is also a cost-effective probe, making it accessible to a wide range of researchers. The limitations of using 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide in lab experiments include its specificity for certain proteins or enzymes, which may limit its applicability in certain research areas. In addition, 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide requires the use of a fluorescence spectrophotometer, which may not be available in all research labs.

Future Directions

For research using 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide include the development of new probes based on the benzotriazole scaffold, the use of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide in combination with other imaging techniques, and the use of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide in vivo to study biological processes in live animals.

Synthesis Methods

The synthesis of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide involves a multi-step process that begins with the reaction of 6-methyl-2-phenylbenzotriazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine or ethylamine to form the final product, 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide. The synthesis of 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been optimized to yield high purity and high yield, making it a cost-effective probe for scientific research.

Scientific Research Applications

2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and intracellular signaling pathways. 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been used to study the interaction between the tumor suppressor protein p53 and its binding partner MDM2. 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has also been used to study the activity of enzymes such as caspases, which are involved in programmed cell death. In addition, 2-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide has been used to study intracellular signaling pathways such as the MAPK/ERK pathway.

properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C20H15FN4O/c1-13-11-18-19(24-25(23-18)14-7-3-2-4-8-14)12-17(13)22-20(26)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,26)

InChI Key

LFEWTCBWSJWDTM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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